molecular formula C11H12N2 B1403363 7-Ethyl-8-quinolinamine CAS No. 860193-80-2

7-Ethyl-8-quinolinamine

Cat. No.: B1403363
CAS No.: 860193-80-2
M. Wt: 172.23 g/mol
InChI Key: RQCIGPTZVJDCGU-UHFFFAOYSA-N
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Description

7-Ethyl-8-quinolinamine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly for their antimicrobial and antimalarial properties . The addition of an ethyl group at the 7th position and an amine group at the 8th position enhances its biological activity, making it a compound of interest in various scientific research fields.

Mechanism of Action

Target of Action

It is known that 8-quinolinamines, a class of compounds to which 7-ethyl-8-quinolinamine belongs, have shown potent in vitro antimalarial activity . This suggests that the compound may target Plasmodium species, the parasites responsible for malaria.

Mode of Action

It is known that 8-quinolinamines can interfere with the life cycle of the plasmodium parasites , which could be a potential mode of action for this compound.

Biochemical Analysis

Biochemical Properties

7-Ethyl-8-quinolinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum . Additionally, this compound interacts with amino acid conjugates, enhancing its broad-spectrum anti-infective properties . These interactions are crucial for its function as an antiparasitic and antimicrobial agent.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits antimalarial activity by targeting the Plasmodium species, leading to the inhibition of parasite growth and replication . Moreover, this compound has shown promising antifungal and antibacterial activities, impacting the cellular functions of pathogens such as Candida albicans and Staphylococcus aureus .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent inhibitor of enzymes involved in the metabolic pathways of parasites and microbes . By binding to specific targets, this compound disrupts essential biochemical processes, leading to the inhibition of pathogen growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound maintains its stability under various conditions, ensuring its efficacy in prolonged experiments . Additionally, long-term exposure to this compound has demonstrated sustained antiparasitic and antimicrobial activities, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, it effectively inhibits the growth of drug-sensitive and multidrug-resistant Plasmodium species . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. It has been shown to affect metabolic flux and metabolite levels in pathogens, disrupting their biochemical processes . These interactions are crucial for its antiparasitic and antimicrobial activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, enhancing its efficacy . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent inhibition of pathogen growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-8-quinolinamine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an enolizable ketone . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene .

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are commonly used . These methods allow for the selective introduction of functional groups under mild conditions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-8-quinolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Properties

IUPAC Name

7-ethylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-8-5-6-9-4-3-7-13-11(9)10(8)12/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCIGPTZVJDCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=CC=N2)C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a similar fashion using route 1 general procedure 4, 7-ethyl-8-nitroquinoline (Intermediate 60) (170 mg, 0.84 mmol), tin (II) chloride (500 mg, 2.52 mmol) and 6 N HCl (2 drops) gave the title compound (144 mg, 100%) which was used in the next step without purification.
Quantity
170 mg
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reactant
Reaction Step One
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reactant
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500 mg
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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